2-[(Isopropylideneamino)oxy]-ethanol
Description
2-[(Isopropylideneamino)oxy]-ethanol is an ethanol derivative substituted at the 2-position with an oxy group connected to an isopropylideneamino moiety. The isopropylideneamino group consists of a Schiff base structure, where the nitrogen is bonded to an isopropylidene group ((CH₃)₂C=N-).
Properties
CAS No. |
83495-51-6 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
2-(propan-2-ylideneamino)oxyethanol |
InChI |
InChI=1S/C5H11NO2/c1-5(2)6-8-4-3-7/h7H,3-4H2,1-2H3 |
InChI Key |
SJTCPULGRKWPDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCCO)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-[(Isopropylideneamino)oxy]-ethanol with four structurally similar ethanol derivatives:
Physicochemical Properties
- Reactivity: The Schiff base in this compound may enhance reactivity toward nucleophiles, enabling applications in coordination chemistry or prodrug design. In contrast, amines in analogs like 2-(Diisopropylamino)ethanol exhibit basicity useful in pH-sensitive formulations .
- Solubility: The hydroxyl and ether groups in the target compound suggest moderate polarity and solubility in polar aprotic solvents (e.g., DMSO). Comparatively, 2-[2-(Dimethylamino)ethoxy]ethanol’s tertiary amine and additional ether group increase water solubility .
- Stability: Schiff bases are prone to hydrolysis under acidic conditions, whereas secondary/tertiary amines (e.g., in diisopropylaminoethanol) are more stable, favoring long-term industrial use .
Research Findings and Gaps
- Synthetic Routes: While 2-(Diisopropylamino)ethanol is synthesized via nucleophilic substitution between diisopropylamine and ethylene oxide , the target compound’s synthesis likely involves condensing isopropylideneamine with ethylene glycol derivatives. Experimental validation is needed.
- Biological Activity: No direct data exist for the target compound, but Schiff base-containing analogs exhibit antimicrobial and anticancer properties.
- Toxicity: Secondary amines like diisopropylaminoethanol may cause skin irritation (), whereas Schiff bases’ toxicity profiles remain understudied .
Preparation Methods
Reaction of Acetone Oxime with Ethylene Oxide
The foundational method for synthesizing 2-[(Isopropylideneamino)oxy]-ethanol involves reacting acetone oxime (C₃H₇NO) with ethylene oxide (C₂H₄O) under basic conditions. This two-step process first forms 2-hydroxyethyl ketoxime, which undergoes acid hydrolysis to yield the target compound.
Reaction Conditions and Catalysts
-
Molar Ratios : A ketoxime-to-ethylene oxide ratio of 1:1 to 1:10 is optimal, with 1:3 providing balanced reactivity and cost efficiency.
-
Temperature : The reaction proceeds at 0–30°C to minimize side reactions such as polymerization of ethylene oxide.
-
Bases : Catalytic amounts of inorganic bases (e.g., NaOH) or organic bases (e.g., 1,8-diazabicycloundec-7-ene, DBU) are used. DBU, though effective, is costly and non-recoverable, limiting industrial scalability.
Mechanistic Insights
Ethylene oxide’s electrophilic oxirane ring opens via nucleophilic attack by the oxime’s oxygen, forming a hydroxyethyl intermediate. Acidic workup (e.g., HCl) cleaves the ketoxime protecting group, releasing the ethanolamine derivative.
Limitations
-
Yield : Early methods achieved 65–75% yield due to competing hydrolysis of ethylene oxide.
-
Safety : Ethylene oxide’s flammability and toxicity necessitate stringent safety protocols.
Catalytic Methods Using Ethylene Carbonate
DMF-Catalyzed Synthesis
A breakthrough methodology replaces ethylene oxide with ethylene carbonate, employing DMF as both solvent and catalyst. This approach eliminates ethylene oxide’s hazards and enhances yield.
Procedure
Advantages
-
Recyclability : DMF and unreacted oxime are recovered via vacuum distillation (5–20 mmHg, 100–180°C) and reused.
Mechanism
DMF activates ethylene carbonate’s carbonyl group, facilitating nucleophilic substitution by the oxime. The carbonate’s leaving group (CO₃²⁻) is eliminated as CO₂, driving the reaction forward.
Acid Hydrolysis and Product Isolation
Hydrolysis of 2-Hydroxyethyl Ketoxime
The intermediate 2-hydroxyethyl ketoxime is hydrolyzed using aqueous HCl or H₂SO₄. Key considerations include:
Phase Separation
The product’s insolubility in water enables isolation via simple phase separation, avoiding energy-intensive extraction.
Solvent Systems and Reaction Optimization
Solvent Selection
| Solvent | Polarity | Boiling Point (°C) | Suitability |
|---|---|---|---|
| Toluene | Low | 110 | High |
| DMF | High | 153 | Catalytic |
| Ethyl Acetate | Moderate | 77 | Moderate |
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while aromatic solvents (e.g., toluene) improve ketoxime solubility.
Comparative Analysis of Methodologies
Industrial Applications and Derivative Synthesis
This compound is esterified to form trifluoromethanesulfonate derivatives, key intermediates in herbicide synthesis. For example, reaction with trifluoromethanesulfonic anhydride in diethyl ether yields 2-[(isopropylideneamino)oxy]ethyl triflate, a precursor to propaquizafop .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(Isopropylideneamino)oxy]-ethanol, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves reacting isopropylideneamine derivatives with ethylene oxide or its analogs under controlled conditions. For example, catalytic hydrogenation using platinum oxide (PtO₂) is a documented method for analogous amino alcohols, ensuring regioselectivity . Key intermediates, such as Schiff bases or oxyamine precursors, are characterized via NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity. Ethanolamine derivatives are often purified via fractional distillation or recrystallization, with purity assessed by HPLC (≥98%) .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze proton environments (e.g., -NH, -OH, and isopropylidene peaks) to confirm functional groups. For example, the isopropylidene group shows characteristic doublets in the 1.2–1.5 ppm range .
- FT-IR : Identify amine (N-H stretch ~3300 cm⁻¹) and alcohol (O-H stretch ~3400 cm⁻¹) bands.
- Mass Spectrometry : Compare observed molecular ion peaks (e.g., [M+H]⁺) with theoretical values (C₅H₁₁NO₂: 117.08 g/mol) .
Q. What solvent systems are optimal for dissolving this compound in experimental settings?
- Methodological Answer : The compound exhibits solubility in polar aprotic solvents (e.g., DMSO, DMF) and short-chain alcohols (ethanol, methanol). For kinetic studies, use ethanol/water mixtures (70:30 v/v) to enhance solubility while maintaining stability. Note that hygroscopicity requires storage under inert atmospheres (e.g., argon) to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility or reactivity data for this compound?
- Methodological Answer :
- Controlled Solvent Screening : Systematically test solubility in solvents with varying polarity (e.g., logP values) at standardized temperatures (25°C ± 0.5°C).
- Kinetic Studies : Monitor degradation rates under acidic/basic conditions via UV-Vis or LC-MS to identify instability sources. For example, pH-dependent hydrolysis of the isopropylidene group may explain divergent reactivity .
- Collaborative Validation : Cross-reference data with independent labs using identical batch samples to rule out synthesis variability .
Q. What strategies improve catalytic efficiency in the synthesis of this compound?
- Methodological Answer :
- Catalyst Optimization : Compare PtO₂, Pd/C, and Raney nickel for hydrogenation efficiency. PtO₂ typically achieves >90% yield but requires strict moisture control .
- Reaction Engineering : Use microreactors to enhance mass transfer and reduce side reactions (e.g., over-oxidation).
- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .
Q. How does this compound interact with biological systems, and what are the implications for neurochemical studies?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity toward neurotransmitter receptors (e.g., GABAₐ or NMDA) using radioligand displacement assays. Structural analogs show modulatory effects on ion channels .
- Metabolic Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify metabolites via LC-HRMS.
- Behavioral Studies : Administer in rodent models to assess cognitive effects (e.g., Morris water maze) at 10–100 mg/kg doses .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Methodological Answer :
- Storage : Store in amber vials under inert gas (argon) at –20°C to minimize oxidation. Add stabilizers (e.g., BHT at 0.01% w/w) if prolonged storage is required.
- Peroxide Risk : Test periodically using peroxide test strips, especially if stored in polyethylene containers. Dispose of aged stocks (>6 months) via incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
